molecular formula C18H17NO3S B11044215 1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

1-{[Diethyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione

Cat. No.: B11044215
M. Wt: 327.4 g/mol
InChI Key: LNYJRXXHKKKIOQ-UHFFFAOYSA-N
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Description

1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound is characterized by its unique structure, which includes a diethyl oxido-lambda~6~-sulfanylidene amino group attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE typically involves multiple steps, starting with the preparation of the anthraquinone core. The anthraquinone core can be synthesized through the oxidation of anthracene or by the Friedel-Crafts acylation of benzene derivatives. The diethyl oxido-lambda~6~-sulfanylidene amino group is then introduced through a series of reactions involving sulfur-containing reagents and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Mechanism of Action

The mechanism of action of 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE involves its interaction with molecular targets such as kinases, topoisomerases, and telomerases. These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s redox properties also play a crucial role in its electrochemical applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthraquinone derivatives such as:

Uniqueness

What sets 1-{[DIETHYL(OXIDO)-LAMBDA~6~-SULFANYLIDENE]AMINO}-9,10-ANTHRAQUINONE apart is its unique diethyl oxido-lambda~6~-sulfanylidene amino group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific applications such as redox flow batteries and anticancer research .

Properties

Molecular Formula

C18H17NO3S

Molecular Weight

327.4 g/mol

IUPAC Name

1-[[diethyl(oxo)-λ6-sulfanylidene]amino]anthracene-9,10-dione

InChI

InChI=1S/C18H17NO3S/c1-3-23(22,4-2)19-15-11-7-10-14-16(15)18(21)13-9-6-5-8-12(13)17(14)20/h5-11H,3-4H2,1-2H3

InChI Key

LNYJRXXHKKKIOQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O)(=O)CC

Origin of Product

United States

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